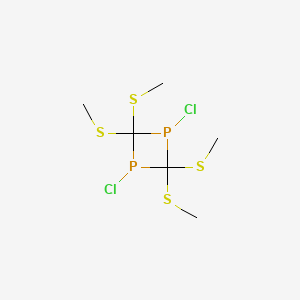
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is a chemical compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. This particular compound is notable for its unique structure, which includes multiple chlorine and methylsulfanyl groups attached to a diphosphetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane typically involves the reaction of phosphorus trichloride with methyl mercaptan in the presence of a base. The reaction conditions often require careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process would likely include steps for purification and isolation of the compound to achieve the required purity for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphines or other reduced phosphorus-containing compounds.
Substitution: Chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds.
Scientific Research Applications
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dichloro-2,2,4,4-tetrakis(ethylsulfanyl)-1,3-diphosphetane
- 1,3-Dichloro-2,2,4,4-tetrakis(propylsulfanyl)-1,3-diphosphetane
Uniqueness
1,3-Dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane is unique due to its specific arrangement of chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
96804-83-0 |
|---|---|
Molecular Formula |
C6H12Cl2P2S4 |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
1,3-dichloro-2,2,4,4-tetrakis(methylsulfanyl)-1,3-diphosphetane |
InChI |
InChI=1S/C6H12Cl2P2S4/c1-11-5(12-2)9(7)6(13-3,14-4)10(5)8/h1-4H3 |
InChI Key |
HUHFVZUXZCELGA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(P(C(P1Cl)(SC)SC)Cl)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
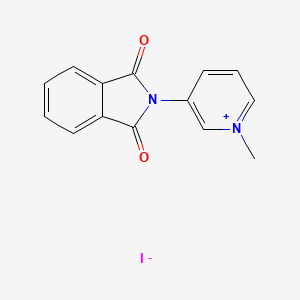
![1-Ethyl-4-[1-(ethylsulfanyl)ethyl]tetrasulfane](/img/structure/B14349709.png)
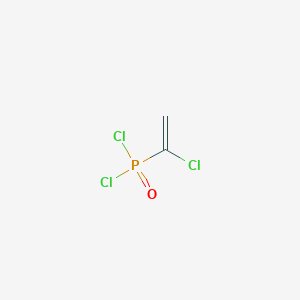
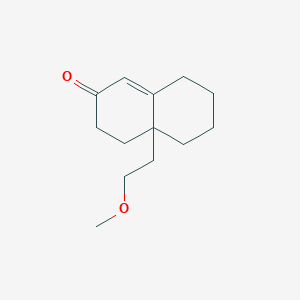

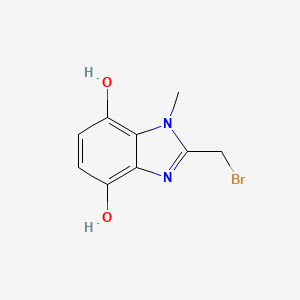
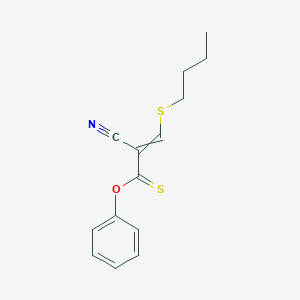

![Methyl 3-[(2-hydroxypropyl)amino]prop-2-enoate](/img/structure/B14349733.png)

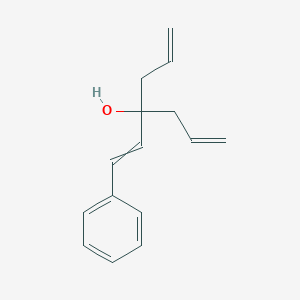

![1-Ethyl-3-[1-(ethylsulfanyl)ethyl]trisulfane](/img/structure/B14349748.png)
